Cas no 340169-03-1 (2-amino-5-phenyl-1,3,4-thiadiazole sulfa te)

2-amino-5-phenyl-1,3,4-thiadiazole sulfa te Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-phenyl-1,3,4-thiadiazole sulfa te
- 2-amino-5-phenyl-1,3,4-thiadiazole sulfate salt
- 2-Amino-5-phenyl-1,3,4-thiadiazole sulfa te,97%
- 2-amino-5-phenyl-1,3,4-thiadiazole sulphate
- 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE
- 2-Amino-5-Phenyl-1,3,4-Thiadiazole Sulfate
- 340169-03-1
- 5-phenyl-1,3,4-thiadiazol-2-amine;sulfuric acid
- 5-phenyl-1,3,4-thiadiazol-2-amine; sulfuric acid
- 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt, 97%
- 5-Phenyl-1,3,4-thiadiazol-2-aminesulfate
- STR05411
- 5-Phenyl-1,3,4-thiadiazol-2-amine sulfate
- DB-068924
- 312619-47-9
- AKOS024386617
- 1,3,4-Thiadiazol-2-amine, 5-phenyl-, sulfate (1:1)
- ANBJJAROENDFHC-UHFFFAOYSA-N
- SCHEMBL396801
-
- MDL: MFCD00674098
- Inchi: InChI=1S/C8H7N3S.H2O4S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H2,9,11);(H2,1,2,3,4)
- InChI Key: ANBJJAROENDFHC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NN=C(S2)N.OS(=O)(=O)O
Computed Properties
- Exact Mass: 275.00344812g/mol
- Monoisotopic Mass: 275.00344812g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 163Ų
Experimental Properties
- Melting Point: 200 °C (dec.) (lit.)
2-amino-5-phenyl-1,3,4-thiadiazole sulfa te Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
2-amino-5-phenyl-1,3,4-thiadiazole sulfa te Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 464627-1G |
2-amino-5-phenyl-1,3,4-thiadiazole sulfa te |
340169-03-1 | 97% | 1G |
250.91 | 2021-05-17 | |
1PlusChem | 1P00CKNA-250mg |
2-AMINO-5-PHENYL-1,3,4-THIADIAZOLE SULFA TE |
340169-03-1 | 97% | 250mg |
$43.00 | 2024-05-05 | |
1PlusChem | 1P00CKNA-1g |
2-AMINO-5-PHENYL-1,3,4-THIADIAZOLE SULFA TE |
340169-03-1 | 97% | 1g |
$61.00 | 2024-05-05 |
2-amino-5-phenyl-1,3,4-thiadiazole sulfa te Related Literature
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Galina Selivanova,Alexandrina Skolyapova,Jiaying Wang,Elena Karpova,Inna Shundrina,Irina Bagryanskaya,Evgeny Amosov New J. Chem. 2022 46 1929
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2. Unsaturated compounds containing nitrogen. Part II. The preparation and thermal rearrangement of 1,4-diphenyl-1-thiocyanato-2,3-diazabuta-1,3-diene (α-thiocyanatobenzylidenehydrazonotoluene) and related reactionsW. T. Flowers,D. R. Taylor,A. E. Tipping,C. N. Wright J. Chem. Soc. C 1971 3097
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3. Heterocyclic compounds from urea derivatives. Part XXIII. Thiobenzoylated thiocarbonohydrazides and their cyclisationRoshan Esmail,Frederick Kurzer J. Chem. Soc. Perkin Trans. 1 1975 1787
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4. 315. Thiadiazoles. Part XI. Synthesis and cyclisation of N-(thiobenzamido)guanidines and related compoundsFrederick Kurzer J. Chem. Soc. 1961 1617
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Manishkumar B. Patel,Nishith R. Modi,Jignesh P. Raval,Shobhana K. Menon Org. Biomol. Chem. 2012 10 1785
Additional information on 2-amino-5-phenyl-1,3,4-thiadiazole sulfa te
Introduction to 2-amino-5-phenyl-1,3,4-thiadiazole sulfate (CAS No. 340169-03-1)
2-amino-5-phenyl-1,3,4-thiadiazole sulfate, identified by its Chemical Abstracts Service (CAS) number 340169-03-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of both amino and phenyl substituents, coupled with the sulfate functional group, enhances its pharmacological potential, making it a subject of extensive investigation for various therapeutic applications.
The thiadiazole core in this molecule is a key pharmacophore that contributes to its unique chemical and biological properties. Thiadiazoles are known for their ability to interact with multiple biological targets, including enzymes and receptors, which makes them valuable scaffolds for drug discovery. The sulfate ester at the terminal position not only influences the solubility and stability of the compound but also modulates its bioavailability and metabolic pathways. These features collectively position 2-amino-5-phenyl-1,3,4-thiadiazole sulfate as a promising candidate for further development in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more efficiently. Studies have indicated that 2-amino-5-phenyl-1,3,4-thiadiazole sulfate exhibits inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The phenyl ring at the 5-position plays a crucial role in anchoring the molecule into the active site of these enzymes, while the amino group at the 2-position facilitates hydrogen bonding interactions. Such structural features are critical for achieving high affinity and selectivity.
In parallel, experimental studies have been conducted to evaluate the pharmacokinetic properties of 2-amino-5-phenyl-1,3,4-thiadiazole sulfate. These investigations have revealed that the compound exhibits favorable solubility characteristics in aqueous media due to the presence of the sulfate group. This property is particularly advantageous for formulating oral or injectable medications where bioavailability is a key concern. Additionally, preliminary toxicity studies suggest that the compound is well-tolerated at therapeutic doses, although further comprehensive safety evaluations are warranted.
The synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole sulfate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have been employed to streamline this process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques not only improve efficiency but also minimize waste generation, aligning with green chemistry principles. The synthetic route has been optimized to facilitate scalability for potential industrial production.
One of the most exciting areas of research involving 2-amino-5-phenyl-1,3,4-thiadiazole sulfate is its potential application in addressing antimicrobial resistance (AMR). Emerging evidence suggests that thiadiazole derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The unique structural features of this compound make it a candidate for developing novel antibiotics or antifungal agents capable of overcoming existing resistance mechanisms. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these possibilities further.
The role of sulfate esters in medicinal chemistry cannot be overstated. These functional groups not only enhance solubility but also influence pharmacokinetic profiles by affecting absorption, distribution, metabolism, and excretion (ADME) processes. In the case of 2-amino-5-phenyl-1,3,4-thiadiazole sulfate, the sulfate moiety contributes to its water solubility while maintaining structural integrity under physiological conditions. This balance is critical for designing drugs that can be effectively administered and utilized by the body.
Advances in analytical techniques have also facilitated deeper insights into the behavior of 2-amino-5-phenyl-1,3,4-thiadiazole sulfate in complex systems. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to characterize its molecular structure and interactions with biological matrices. These tools provide invaluable data for understanding how the compound behaves in vitro and how it might be processed within living organisms.
The future prospects for 2-amino-5-phenyl-1,3,4-thiadiazole sulfate are promising as ongoing research continues to uncover new therapeutic applications. Innovations in drug delivery systems may further enhance its efficacy by improving targeted delivery or controlled release profiles. Additionally, interdisciplinary approaches combining computational modeling with experimental validation are expected to accelerate the discovery pipeline for thiadiazole-based compounds like this one.
In conclusion,2-amino-5-phenyl-1,3,4-thiadiazole sulfate (CAS No. 340169-03-1) represents a significant advancement in pharmaceutical research due to its versatile biological activities and favorable physicochemical properties. Its synthesis has been refined through modern methodologies while maintaining scalability potential for industrial use. As investigations into its therapeutic applications progress,this compound holds great promise as a lead molecule for developing novel treatments across multiple disease areas.
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